molecular formula C9H19N B3278982 2-Propylcyclohexan-1-amine CAS No. 6850-40-4

2-Propylcyclohexan-1-amine

Cat. No. B3278982
CAS RN: 6850-40-4
M. Wt: 141.25 g/mol
InChI Key: DWVNXHKKIRXAOL-UHFFFAOYSA-N
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Description

“2-Propylcyclohexan-1-amine” is an organic compound with the CAS Number: 6850-40-4 . It has a molecular weight of 141.26 and its IUPAC name is 2-propylcyclohexanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Propylcyclohexan-1-amine” is 1S/C9H19N/c1-2-5-8-6-3-4-7-9(8)10/h8-9H,2-7,10H2,1H3 . The SMILES representation is CCCC1CCCCC1N .


Physical And Chemical Properties Analysis

“2-Propylcyclohexan-1-amine” is a liquid at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Propylcyclohexan-1-amine, focusing on six unique fields:

Pharmaceutical Development

2-Propylcyclohexan-1-amine: is utilized in pharmaceutical research due to its potential as a building block for drug synthesis. Its unique structure allows for the creation of novel compounds that can be tested for therapeutic effects, particularly in the development of new medications targeting neurological and psychiatric disorders .

Organic Synthesis

In organic chemistry, 2-Propylcyclohexan-1-amine serves as an intermediate in the synthesis of complex organic molecules. Its amine group is reactive, making it valuable for forming bonds with other chemical entities, which is essential in the creation of various organic compounds used in research and industrial applications.

Material Science

Researchers in material science explore the use of 2-Propylcyclohexan-1-amine in the development of new materials. Its properties can be leveraged to create polymers and other materials with specific characteristics, such as enhanced durability or unique electrical properties, which are useful in various technological applications .

Catalysis

2-Propylcyclohexan-1-amine: is investigated for its role as a catalyst or a catalyst precursor in chemical reactions. Its ability to facilitate or accelerate chemical processes without being consumed makes it valuable in industrial chemistry, where efficient and sustainable catalytic processes are crucial.

Agrochemical Research

In agrochemical research, 2-Propylcyclohexan-1-amine is studied for its potential use in the synthesis of pesticides and herbicides. Its chemical properties allow for the development of compounds that can effectively target pests and weeds, contributing to more efficient agricultural practices .

Analytical Chemistry

Analytical chemists use 2-Propylcyclohexan-1-amine as a standard or reagent in various analytical techniques. Its well-defined chemical properties make it suitable for use in calibration and validation of analytical methods, ensuring accuracy and reliability in chemical analysis .

Safety and Hazards

The safety information for “2-Propylcyclohexan-1-amine” includes several hazard statements: H226, H314, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-propylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-5-8-6-3-4-7-9(8)10/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVNXHKKIRXAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313889
Record name 2-Propylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylcyclohexan-1-amine

CAS RN

6850-40-4
Record name 2-Propylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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